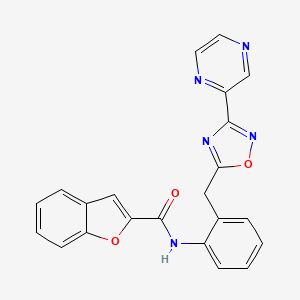

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide

Description

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a heterocyclic compound featuring a benzofuran carboxamide core linked to a phenyl group substituted with a pyrazine-containing 1,2,4-oxadiazole moiety.

Properties

IUPAC Name |

N-[2-[(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1-benzofuran-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H15N5O3/c28-22(19-11-15-6-2-4-8-18(15)29-19)25-16-7-3-1-5-14(16)12-20-26-21(27-30-20)17-13-23-9-10-24-17/h1-11,13H,12H2,(H,25,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKLJNLHEKTZNHD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=CC=CC=C3CC4=NC(=NO4)C5=NC=CN=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H15N5O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide is a complex compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

Molecular Formula: C18H16N4O3

Molecular Weight: 336.35 g/mol

IUPAC Name: this compound

Canonical SMILES: C1=CC=C(C=C1)C(=O)N(C(C2=CC3=C(C=C2)C(=C(C=C3)N=C(N4C=CN=C(N4)C(=O)N5CC=CC=C5)C(=O)N6C=CC=C6)C(=O)N7C=CC=C7)C(=O)N8CC=CC=C8)

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance, derivatives of pyrazin and oxadiazole have shown effectiveness against various bacterial strains. A study demonstrated that benzofuran derivatives possess broad-spectrum antimicrobial properties, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against pathogens like E. coli and S. aureus .

Anticancer Activity

The anticancer potential of this compound is notable. Similar pyrazine derivatives have been reported to inhibit cell proliferation in various cancer cell lines. For example, structural modifications in pyrazine compounds have enhanced their interactions with cellular targets, leading to significant inhibition of cancer cell growth . The mechanism often involves the inhibition of critical enzymes associated with cancer progression.

Anti-inflammatory Effects

The benzofuran moiety is recognized for its anti-inflammatory properties. Compounds derived from benzofuran have demonstrated the ability to reduce inflammatory markers such as TNF and interleukins in vitro . This suggests that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition: The compound may inhibit enzymes such as DNA gyrase B, which is crucial for bacterial DNA replication. This inhibition leads to bacterial cell death and is a common mechanism for many antimicrobial agents .

- Cell Cycle Disruption: Similar compounds have been shown to induce apoptosis in cancer cells by disrupting the cell cycle and promoting programmed cell death .

- Antioxidant Activity: The presence of oxadiazole rings contributes to antioxidant properties, which can protect cells from oxidative stress and inflammation .

Case Studies

Several studies have highlighted the biological activities of related compounds:

- Antimicrobial Study: A study evaluated the antimicrobial efficacy of benzofuran-pyrazole derivatives against gram-positive and gram-negative bacteria. Results indicated that these compounds exhibited higher inhibitory activity against gram-negative bacteria compared to gram-positive strains .

- Anticancer Efficacy: In vitro studies have shown that derivatives similar to this compound significantly reduced cell viability in various cancer cell lines by targeting specific pathways involved in tumor growth .

Comparison with Similar Compounds

Key Structural Analog: 2-[4-(Propan-2-ylsulfanyl)phenyl]-N-(2-{[3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]methyl}phenyl)acetamide (CAS 2034535-59-4)

- Molecular Formula : C₂₄H₂₃N₅O₂S

- Molecular Weight : 445.54 g/mol

- Structural Differences :

- Replaces the benzofuran-2-carboxamide group with an acetamide moiety.

- Introduces a propan-2-ylsulfanyl substituent on the phenyl ring.

- The thioether (propan-2-ylsulfanyl) group could enhance lipophilicity and metabolic stability .

Comparison with BIMU8

- BIMU8 Structure : (endo-N-8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-2,3-dihydro-3-isopropyl-2-oxo-1H-benzimidazol-1-carboxamide hydrochloride .

- Key Differences :

- BIMU8 features a benzimidazolone core instead of benzofuran.

- The azabicyclo system may confer distinct conformational rigidity and receptor-binding selectivity.

- Pharmacological Relevance : BIMU8 is a selective 5-HT₄ receptor agonist, suggesting that the target compound’s benzofuran-oxadiazole scaffold might also target serotonin receptors .

Comparison with L694247

- L694247 Structure: 2-[5-[3-(4-Methylsulphonylamino)benzyl-1,2,4-oxadiazol-5-yl]-1H-indol-3yl] ethanamine .

- Key Differences :

- Replaces benzofuran with an indole system.

- Incorporates a sulphonamide substituent instead of pyrazine.

- Implications :

Data Table: Structural and Molecular Comparison

Research Findings and Inferences

Pharmacophore Analysis

Putative Targets

Limitations in Current Evidence

- No direct bioactivity data for the target compound are available in the provided sources.

- Comparisons are based on structural parallels to clinically studied molecules.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N-(2-((3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)benzofuran-2-carboxamide, and what challenges arise during its purification?

- Methodology : Multi-step synthesis typically involves coupling benzofuran-2-carboxylic acid derivatives with aminophenyl intermediates. For example, oxadiazole rings are synthesized via cyclization of acylthiosemicarbazides or via nitrile oxide-alkyne cycloadditions. Key reagents include DCM (dichloromethane), DMAP (4-dimethylaminopyridine), and reflux conditions .

- Purification Challenges : Due to the compound’s structural complexity, column chromatography with gradients (e.g., hexane/ethyl acetate) is often required. Impurities may arise from incomplete cyclization or residual solvents, necessitating rigorous NMR and LC-MS validation .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Analytical Techniques :

- X-ray Crystallography : Resolves the spatial arrangement of the oxadiazole and benzofuran moieties, critical for confirming regiochemistry .

- ¹H/¹³C NMR : Key signals include the pyrazine protons (δ 8.5–9.5 ppm) and benzofuran carbonyl (δ 160–165 ppm). Coupling patterns verify substituent positions .

- HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula (e.g., [M+H]⁺ or [M+Na]⁺ peaks) .

Advanced Research Questions

Q. What structure-activity relationship (SAR) insights exist for modifications to the oxadiazole or benzofuran rings?

- Oxadiazole Modifications : Substituting pyrazine with electron-withdrawing groups (e.g., Cl, CF₃) enhances metabolic stability but may reduce solubility. For example, 5-iodo-benzofuran analogs show improved receptor binding in neurological targets .

- Benzofuran Modifications : Introducing methyl or methoxy groups at the 5-position increases lipophilicity, correlating with enhanced blood-brain barrier penetration in preclinical models .

Q. How can researchers address discrepancies in bioactivity data across in vitro vs. in vivo studies for this compound?

- Key Considerations :

- Metabolic Stability : Phase I metabolism (e.g., CYP450-mediated oxidation of the oxadiazole ring) may reduce efficacy in vivo. Use hepatic microsome assays to identify vulnerable sites .

- Protein Binding : High plasma protein binding (e.g, >95% in rodent models) can limit free drug availability, requiring dose adjustments .

Q. What advanced analytical methods are recommended for quantifying this compound in biological matrices?

- LC-MS/MS : Employ reverse-phase C18 columns with mobile phases (e.g., 0.1% formic acid in acetonitrile/water) for sensitivity. Monitor transitions like m/z 450 → 290 (benzofuran fragment) .

- Microscopy Techniques : Confocal fluorescence imaging (if the compound is tagged with fluorophores) can track cellular uptake in real-time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.